molecular formula C24H19NO6 B2924326 7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 2243515-39-9

7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B2924326
CAS No.: 2243515-39-9
M. Wt: 417.417
InChI Key: DCTJQBIKTRZHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodioxine derivative featuring two key functional groups:

  • A carboxylic acid at position 5 of the benzodioxine ring.
  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group at position 6.

The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The benzodioxine core contributes to the compound’s rigidity and electronic properties, which may influence its solubility, stability, and reactivity in synthetic applications.

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c26-23(27)19-11-14(12-21-22(19)30-10-9-29-21)25-24(28)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,11-12,20H,9-10,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTJQBIKTRZHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, also known by its CAS number 214139-28-3, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight399.439 g/mol
Density1.4 ± 0.1 g/cm³
Melting Point180-185 °C
Boiling Point641.6 ± 54.0 °C at 760 mmHg
LogP4.97

These properties indicate that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.

Pharmacological Effects

Research indicates that derivatives of benzodioxine compounds exhibit various pharmacological activities, including anti-inflammatory and neuroprotective effects. Specifically, studies have shown that related compounds can act as antagonists at the NMDA receptor, which is critical in excitatory neurotransmission and implicated in neurodegenerative diseases.

  • NMDA Receptor Antagonism : Compounds similar to 7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid have demonstrated significant antagonistic effects on NMDA receptors in vivo. For instance, indole derivatives have been shown to inhibit convulsions induced by NMDA when administered at dosages of ED50 = 0.06 mg/kg intravenously and 6 mg/kg orally .
  • Antioxidant Activity : Preliminary studies suggest that benzodioxine derivatives may possess antioxidant properties that could mitigate oxidative stress in neuronal tissues .
  • Anticancer Potential : The compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown cytotoxic effects against leukemia cells with IC50 values indicating effective inhibition at micromolar concentrations .

Study on Neuroprotective Effects

A notable study evaluated the neuroprotective effects of related compounds in a mouse model of excitotoxicity induced by NMDA receptor overstimulation. The administration of these compounds resulted in a significant reduction in neuronal cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of 7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid was achieved through a multi-step process involving the reaction of appropriate precursors under controlled conditions to yield high-purity products . Subsequent biological evaluations indicated promising results in terms of receptor binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzodioxine Derivatives

(a) 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid (CAS 4442-53-9)
  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Key Differences: Lacks the Fmoc-amino group at position 7. The absence of the Fmoc moiety reduces steric hindrance and increases hydrophilicity compared to the target compound. This derivative is often used as a precursor for synthesizing substituted benzodioxines .
(b) 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid
  • Molecular Formula: C₉H₇NO₆
  • Molecular Weight : 225.16 g/mol
  • Key Differences: Substitution with a nitro group (-NO₂) at position 7 instead of Fmoc-amino. The nitro group is electron-withdrawing, significantly altering the compound’s electronic properties and reactivity in electrophilic substitution reactions .

Fmoc-Protected Analogues with Heterocyclic Cores

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
  • Molecular Formula : C₂₄H₂₆N₂O₄
  • Molecular Weight : 406.48 g/mol
  • Key Differences : Replaces the benzodioxine core with a piperazine ring. The piperazine moiety introduces basicity and conformational flexibility, which may enhance solubility in polar solvents compared to the rigid benzodioxine structure .
(b) 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid (CAS 1592739-14-4)
  • Molecular Formula: C₂₁H₂₁NO₅
  • Molecular Weight : 367.40 g/mol
  • Key Differences : Features an azetidine ring instead of benzodioxine. The strained four-membered azetidine ring increases reactivity, making this compound more prone to ring-opening reactions under acidic or basic conditions .

Research Findings and Data Gaps

  • Stability : The target compound’s benzodioxine core may offer superior thermal stability compared to azetidine or piperazine derivatives due to aromatic conjugation .
  • Solubility : The Fmoc group in all analogs introduces hydrophobicity, necessitating the use of DMF or DCM in synthesis. Piperazine-containing derivatives exhibit better aqueous solubility at acidic pH .
  • Toxicity: Limited data exist for the target compound, but Fmoc-protected azetidine derivatives show specific hazards (e.g., skin irritation), highlighting the need for caution in handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.